[3-(6-Bromo-4-oxo-3,1-benzoxazin-2-yl)phenyl] acetate
Overview
Description
[3-(6-Bromo-4-oxo-3,1-benzoxazin-2-yl)phenyl] acetate is a chemical compound with the molecular formula C15H10BrNO4. It is a derivative of benzoxazine, a heterocyclic compound containing nitrogen and oxygen atoms in its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(6-Bromo-4-oxo-3,1-benzoxazin-2-yl)phenyl] acetate typically involves the reaction of 6-bromo-2H-1,4-benzoxazin-3(4H)-one with phenyl acetate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yield and purity, and may include additional steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
[3-(6-Bromo-4-oxo-3,1-benzoxazin-2-yl)phenyl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, [3-(6-Bromo-4-oxo-3,1-benzoxazin-2-yl)phenyl] acetate is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methods .
Biology
In biology, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in various assays to evaluate its effects on different biological systems .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its ability to interact with specific molecular targets and pathways involved in disease processes .
Industry
In industry, this compound is used in the development of new materials and products. It is also used in the formulation of various chemical products, including pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of [3-(6-Bromo-4-oxo-3,1-benzoxazin-2-yl)phenyl] acetate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism of action depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [3-(6-Bromo-4-oxo-3,1-benzoxazin-2-yl)phenyl] acetate include other benzoxazine derivatives, such as:
- 6-Bromo-2H-1,4-benzoxazin-3(4H)-one
- 3-(6-Bromo-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl methanol
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts unique properties and reactivity. This makes it a valuable compound for various scientific research applications and industrial uses .
Properties
IUPAC Name |
[3-(6-bromo-4-oxo-3,1-benzoxazin-2-yl)phenyl] acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrNO4/c1-9(19)21-12-4-2-3-10(7-12)15-18-14-6-5-11(17)8-13(14)16(20)22-15/h2-8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFHVFOHKLSXGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=O)O2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90361854 | |
Record name | [3-(6-bromo-4-oxo-3,1-benzoxazin-2-yl)phenyl] acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90361854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6550-16-9 | |
Record name | [3-(6-bromo-4-oxo-3,1-benzoxazin-2-yl)phenyl] acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90361854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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